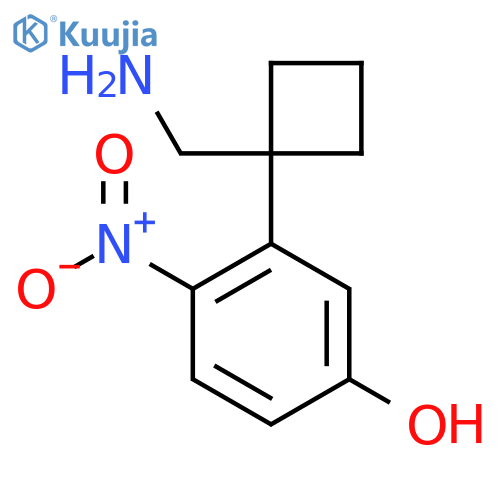Cas no 2229305-47-7 (3-1-(aminomethyl)cyclobutyl-4-nitrophenol)

2229305-47-7 structure
商品名:3-1-(aminomethyl)cyclobutyl-4-nitrophenol
3-1-(aminomethyl)cyclobutyl-4-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 3-1-(aminomethyl)cyclobutyl-4-nitrophenol
- 3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol
- EN300-1801792
- 2229305-47-7
-
- インチ: 1S/C11H14N2O3/c12-7-11(4-1-5-11)9-6-8(14)2-3-10(9)13(15)16/h2-3,6,14H,1,4-5,7,12H2
- InChIKey: HRPRKYMOYPCUGQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C=1)C1(CN)CCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 92.1Ų
3-1-(aminomethyl)cyclobutyl-4-nitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801792-1.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1801792-5g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 5g |
$3355.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-1g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-0.5g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-0.25g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-10g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 10g |
$4974.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-0.1g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1801792-10.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1801792-5.0g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1801792-0.05g |
3-[1-(aminomethyl)cyclobutyl]-4-nitrophenol |
2229305-47-7 | 0.05g |
$972.0 | 2023-09-19 |
3-1-(aminomethyl)cyclobutyl-4-nitrophenol 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2229305-47-7 (3-1-(aminomethyl)cyclobutyl-4-nitrophenol) 関連製品
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
